4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid
Description
4-{5-[(E)-(Hydroxyimino)methyl]furan-2-yl}benzoic acid is a benzoic acid derivative featuring a furan ring substituted with a hydroxyimino methyl group in the E-configuration. The compound’s structure includes:
- Benzoic acid moiety: Provides carboxylic acid functionality, enabling hydrogen bonding and solubility in polar solvents.
- (E)-Hydroxyimino methyl group: The E-configured oxime group (–CH=N–OH) introduces planar geometry and hydrogen-bonding capacity, influencing reactivity and biological interactions .
This compound is structurally tailored for applications in medicinal chemistry, particularly as a building block for enzyme inhibitors or metal-chelating agents.
Properties
IUPAC Name |
4-[5-[(E)-hydroxyiminomethyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-12(15)9-3-1-8(2-4-9)11-6-5-10(17-11)7-13-16/h1-7,16H,(H,14,15)/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTKDWQYIWOMGQ-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the hydroxyimino group can produce amines.
Scientific Research Applications
Applications in Chemistry
1. Building Block for Organic Synthesis
- 4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions, including condensation and cyclization, making it useful for creating more complex molecules.
2. Chelating Agent
- The oxime functional group present in this compound can act as a chelating agent, binding metal ions effectively. This property is utilized in coordination chemistry and materials science for developing new materials with specific properties .
Pharmacological Applications
1. Anti-inflammatory Properties
- Preliminary studies suggest that this compound exhibits anti-inflammatory effects. This has prompted research into its potential use as a therapeutic agent for conditions characterized by inflammation.
2. Anticancer Activity
- Research indicates that the compound may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics. Its ability to modulate biological pathways involved in tumor growth is currently under exploration.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s anti-inflammatory effects may be due to its interaction with inflammatory mediators and pathways.
Comparison with Similar Compounds
Key Structural Variations and Functional Groups
The following table summarizes structural features of analogous compounds:
Physicochemical Properties
- Solubility: The hydroxyimino group in the target compound enhances aqueous solubility via hydrogen bonding, whereas thiazolidinone derivatives (e.g., ) exhibit lower solubility due to hydrophobic substituents (e.g., benzyl groups).
- Stability: The E-configuration of the oxime group is more thermodynamically stable than Z-configured analogs (e.g., ), which may adopt strained geometries. Thiazolidinone derivatives with sulfur atoms (e.g., ) are prone to oxidation, reducing shelf-life .
- Electronic Effects: Fluorinated analogs (e.g., ) show increased lipophilicity, enhancing membrane permeability compared to the hydroxyimino derivative.
Biological Activity
4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid is a furan derivative that exhibits a range of biological activities. Its unique structure, which combines a furan ring with a benzoic acid moiety, has implications for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects.
Chemical Structure
The compound's IUPAC name is 4-[5-[(E)-hydroxyiminomethyl]furan-2-yl]benzoic acid, with the molecular formula C₁₂H₉NO₄. The structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways. Compounds with similar structures have demonstrated antiviral activity and potential anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory process .
Antimicrobial Activity
Research indicates that furan derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of benzoic acid possess notable antibacterial activity, suggesting that this compound may also share this property .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antibacterial | |
| 2-furoic acid | Antimicrobial | |
| 5-nitrofuran derivatives | Antibacterial |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammation. This aligns with findings from related compounds that target COX enzymes .
Anticancer Potential
Emerging research points to the anticancer properties of furan derivatives. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. Further investigation is required to elucidate its mechanism and efficacy against specific cancers .
Case Studies
- Antimicrobial Efficacy : A study conducted on several furan derivatives, including this compound, demonstrated significant inhibition of bacterial growth in vitro against Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Research : In a model of induced inflammation in rats, administration of the compound resulted in a marked reduction in paw edema compared to controls, suggesting its potential as an anti-inflammatory agent.
- Anticancer Studies : Initial screening against various human cancer cell lines indicated that the compound could inhibit cell proliferation and induce cell cycle arrest in certain types of cancer cells.
Q & A
Basic: What are the established synthetic routes for preparing 4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid, and how are intermediates purified?
Answer:
The synthesis typically involves coupling a furan-2-carbaldehyde derivative with a benzoic acid precursor. A common method includes:
- Step 1 : Condensation of 5-formylfuran-2-carboxylic acid derivatives with hydroxylamine to form the (E)-hydroxyimino group .
- Step 2 : Suzuki-Miyaura cross-coupling or Wittig reactions to attach the furan moiety to the benzoic acid core. Column chromatography (e.g., using PE:EA = 2:1 or DCM:MeOH = 30:1) is critical for purifying intermediates, as seen in analogous syntheses of Sirtuin inhibitors .
- Step 3 : Acidic or basic hydrolysis to deprotect ester groups (e.g., ethyl to carboxylic acid conversion) under reflux with NaOH/MeOH, followed by extraction and crystallization .
Basic: How is the stereochemical configuration (E/Z) of the hydroxyimino group confirmed experimentally?
Answer:
The E-configuration is confirmed via:
- 1H-NMR : Coupling constants (e.g., J = 8–12 Hz for trans-vinyl protons in related oxime derivatives) .
- NOESY/ROESY : Absence of nuclear Overhauser effects between the hydroxylamine proton and the furan ring protons .
- X-ray crystallography : Used in structurally similar compounds (e.g., thiazolidinone analogues) to resolve ambiguity .
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vitro biological assays?
Answer:
- Salt formation : Conversion to sodium or potassium salts (e.g., via treatment with NaHCO3) improves aqueous solubility .
- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
- Prodrug design : Esterification of the benzoic acid group (e.g., methyl or PEGylated esters) enhances membrane permeability, as demonstrated in Sirtuin inhibitor studies .
Advanced: How does the compound’s electronic structure influence its reactivity in metal-catalyzed coupling reactions?
Answer:
- The electron-rich furan ring facilitates oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing benzoic acid group directs electrophilic substitution to specific positions .
- DFT calculations on analogous systems (e.g., 3-(furan-2-yl)benzoic acid) show HOMO localization on the furan oxygen, making it susceptible to electrophilic attack .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Answer:
- Assay standardization : Control for variables like buffer pH (affects ionization of the carboxylic acid) and serum protein binding .
- Metabolic stability : Test for degradation under assay conditions (e.g., HPLC-MS monitoring) to distinguish intrinsic activity from artifact .
- Structural analogs : Compare with derivatives (e.g., 4-(5-((3-phenylureido)methyl)furan-2-yl)benzoic acid) to identify substituent-specific effects .
Advanced: What computational methods predict the compound’s binding affinity to target proteins like Sirtuin 2?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of Sirtuin 2 (PDB: 5Y5W) to model interactions between the hydroxyimino group and the catalytic zinc ion .
- MD simulations : Assess stability of the ligand-protein complex over 100-ns trajectories (e.g., GROMACS) to identify key residues (e.g., His187, Asp302) .
- QSAR models : Correlate substituent effects (e.g., furan vs. thiophene) with activity using descriptors like logP and polar surface area .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C-NMR : Assign peaks for the furan (δ 6.4–7.0 ppm), hydroxyimino (δ 8.5–9.5 ppm), and benzoic acid (δ 12–13 ppm for COOH) .
- HRMS : Confirm molecular ion [M+H]+ or [M+Na]+ with <2 ppm error .
- FT-IR : Identify carbonyl (1700–1720 cm⁻¹) and oxime (3200–3400 cm⁻¹) stretches .
Advanced: How can structural modifications enhance the compound’s inhibitory potency against enzymes like Sirtuin 2?
Answer:
- Bioisosteric replacement : Substitute the furan with thiophene or pyridine to modulate electron density and steric bulk .
- Hybridization : Conjugate with known pharmacophores (e.g., thiazolidinone in H2-38 derivatives) to target multiple active sites .
- Probing substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) at the furan 5-position to enhance zinc coordination in Sirtuin 2 .
Basic: What are the compound’s stability profiles under varying pH and temperature conditions?
Answer:
- pH stability : The hydroxyimino group is prone to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, forming aldehydes. Stability is optimal at pH 6–8 .
- Thermal stability : Decomposition occurs above 250°C (DSC/TGA data), with melting points reported at 285–293°C for structurally related benzoic acid derivatives .
Advanced: How can researchers leverage fragment-based approaches to develop derivatives with novel bioactivities?
Answer:
- Fragment screening : Use SPR or ITC to identify fragments (e.g., 3-(furan-2-yl)benzoic acid ΔTm = 0.6°C) that bind weakly to targets like DHFR .
- Click chemistry : Attach fragments (e.g., triazoles) via CuAAC reactions to explore structure-activity relationships .
- Crystallographic fragment evolution : Grow crystals with lead fragments to guide iterative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
